![molecular formula C13H9N5 B14641438 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile CAS No. 56520-92-4](/img/structure/B14641438.png)
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile typically involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile . This reaction forms an adduct product, which undergoes dehydration to yield the desired compound . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is unique due to its specific structure, which combines the indole nucleus with a but-2-enedinitrile moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
56520-92-4 |
|---|---|
Molekularformel |
C13H9N5 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-amino-3-(1H-indol-3-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C13H9N5/c14-5-11(16)13(6-15)18-8-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,16H2 |
InChI-Schlüssel |
HMJSSGKUGDMPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC(=C(C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
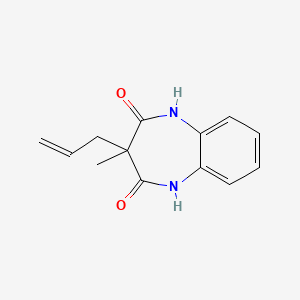
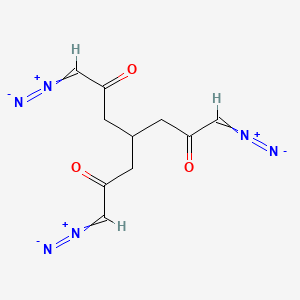
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

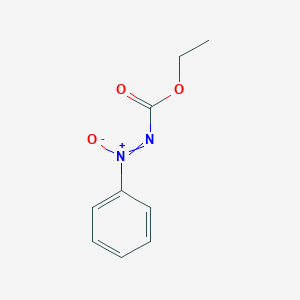


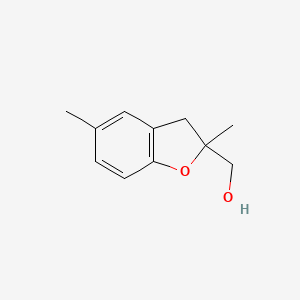

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
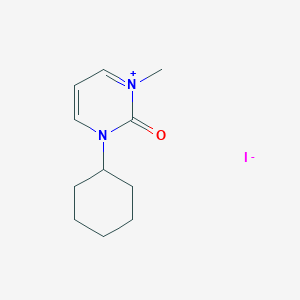
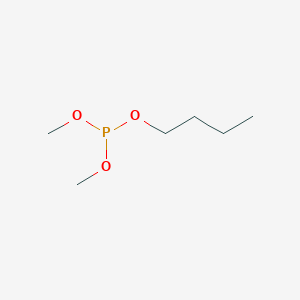
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
